molecular formula C10H12N2O2 B11766801 3-(3-Amino-propyl)-3H-benzooxazol-2-one

3-(3-Amino-propyl)-3H-benzooxazol-2-one

Cat. No.: B11766801
M. Wt: 192.21 g/mol
InChI Key: SBXDGSKFXAJKMA-UHFFFAOYSA-N
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Description

3-(3-Amino-propyl)-3H-benzooxazol-2-one is an organic compound that features a benzooxazole ring substituted with an amino-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-propyl)-3H-benzooxazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-propyl)-3H-benzooxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The benzooxazole ring can be reduced under specific conditions to yield different hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(3-Amino-propyl)-3H-benzooxazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Amino-propyl)-3H-benzooxazol-2-one involves its interaction with specific molecular targets. The amino-propyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The benzooxazole ring can intercalate into DNA or interact with proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: Used for surface modification and functionalization of materials.

    3-Amino-1-propanol: Utilized in the synthesis of pharmaceuticals and as a chemical intermediate.

Uniqueness

3-(3-Amino-propyl)-3H-benzooxazol-2-one is unique due to its specific structure, which combines the properties of the benzooxazole ring and the amino-propyl group

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-(3-aminopropyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H12N2O2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7,11H2

InChI Key

SBXDGSKFXAJKMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCCN

Origin of Product

United States

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